

# A Comparative In Vivo Analysis of Bzochmoxizid and MDA-19

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Bzo-chmoxizid				
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An Objective Guide for Researchers in Cannabinoid Pharmacology

This guide provides a detailed comparison of the in vivo effects of two synthetic cannabinoid receptor agonists, **Bzo-chmoxizid** (CHM-MDA-19) and MDA-19 (BZO-HEXOXIZID). Both compounds belong to the "OXIZID" class of synthetic cannabinoids, which have emerged as subjects of significant research interest. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their pharmacological profiles, supported by experimental data.

# **Executive Summary**

**Bzo-chmoxizid** and MDA-19 are both agonists at cannabinoid receptors, with a notable selectivity for the CB2 receptor over the CB1 receptor. In vitro studies demonstrate that **Bzo-chmoxizid** generally exhibits higher potency at both CB1 and CB2 receptors compared to MDA-19. This trend is also reflected in in vivo studies, where **Bzo-chmoxizid** is a more potent substitute for THC in drug discrimination paradigms, suggesting a greater potential for psychoactive effects at lower doses. MDA-19 has been specifically investigated for its therapeutic potential in neuropathic pain, where it has shown efficacy without significantly affecting locomotor activity in rats. While direct comparative in vivo studies outside of drug discrimination are limited, the available data suggest distinct profiles in terms of potency and potential therapeutic applications. A significant gap in the current literature is the lack of comprehensive in vivo pharmacokinetic data for both compounds.



# **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data for **Bzo-chmoxizid** and MDA-19 based on available in vitro and in vivo studies.

Table 1: In Vitro Cannabinoid Receptor Binding Affinity and Functional Activity

Compound	Receptor	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity	Potency (EC50, nM)	Efficacy (% of CP 55,940)
Bzo- chmoxizid	Human CB1	~60	Agonist	84.6	Full agonist
Human CB <sub>2</sub>	2.21	Agonist	2.21	Partial agonist	
MDA-19	Human CB1	162.4 ± 7.6	Agonist	922 ± 56	Agonist
Human CB <sub>2</sub>	43.3 ± 10.3	Agonist	83 ± 19	Agonist	
Rat CB <sub>1</sub>	1130 ± 574	Agonist	427 ± 35	Agonist	
Rat CB <sub>2</sub>	16.3 ± 2.1	Inverse Agonist (GTPyS) / Agonist (ERK1/2)	19.7 ± 14 (Inverse Agonist)	-	

Data compiled from multiple sources. Note that assay conditions can influence absolute values.

Table 2: In Vivo Effects in Animal Models



Compound	Animal Model	Endpoint	Key Findings
Bzo-chmoxizid	Mouse	THC Drug Discrimination	Full substitution for THC; ED <sub>50</sub> = 1.81 μmol/kg. Most potent among tested OXIZIDs.[1]
MDA-19	Rat (Spinal Nerve Ligation & Paclitaxel- induced Neuropathy)	Tactile Allodynia	Dose-dependently attenuated tactile allodynia.
Rat	Locomotor Activity	Did not affect locomotor activity.[2]	
Mouse	THC Drug Discrimination	Partial substitution for THC (max 77% at 30 mg/kg).[1]	_

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

# In Vivo Neuropathic Pain Models (for MDA-19)

- 1. Spinal Nerve Ligation (SNL) Model in Rats
- Objective: To induce a state of neuropathic pain characterized by tactile allodynia.
- Procedure:
  - Adult male Sprague-Dawley rats are anesthetized with isoflurane.
  - A surgical incision is made to expose the left L5 and L6 spinal nerves.
  - The L5 and L6 spinal nerves are tightly ligated with silk suture.



- The muscle and skin are closed in layers.
- Animals are allowed to recover for a period of at least one week to allow for the development of stable tactile allodynia.
- Behavioral Assessment (Tactile Allodynia):
  - Rats are placed in individual clear plastic cages on an elevated mesh floor and allowed to acclimate.
  - Calibrated von Frey filaments are applied to the plantar surface of the ipsilateral (ligated) hind paw.
  - The 50% paw withdrawal threshold is determined using the up-down method.
  - MDA-19 or vehicle is administered (e.g., intraperitoneally), and the paw withdrawal threshold is assessed at various time points post-administration.
- 2. Paclitaxel-Induced Neuropathic Pain Model in Rats
- Objective: To induce chemotherapy-induced neuropathic pain.
- Procedure:
  - Adult male Sprague-Dawley rats receive intraperitoneal injections of paclitaxel (e.g., 2 mg/kg) on four alternate days (days 0, 2, 4, and 6).
  - A control group receives vehicle injections.
- Behavioral Assessment (Tactile Allodynia):
  - Tactile allodynia is assessed using von Frey filaments as described in the SNL model.
  - Baseline measurements are taken before paclitaxel administration, and post-treatment measurements are taken to confirm the development of neuropathy.
  - The effects of MDA-19 are then evaluated as described above.



# In Vivo THC Drug Discrimination in Mice (for Bzochmoxizid and MDA-19)

• Objective: To assess the psychoactive effects of the test compounds by determining if they substitute for the discriminative stimulus effects of  $\Delta^9$ -tetrahydrocannabinol (THC).

#### Procedure:

- Male mice are trained to discriminate between an intraperitoneal injection of THC (e.g., 5.6 mg/kg) and vehicle in a two-lever operant conditioning chamber.
- Pressing the correct lever after THC or vehicle administration results in a food reward (e.g., sweetened milk).
- Training continues until the mice reliably respond on the correct lever.
- Substitution Testing:
  - o Once trained, various doses of **Bzo-chmoxizid**, MDA-19, or THC are administered.
  - The percentage of responses on the THC-appropriate lever is recorded.
  - Full substitution is typically defined as ≥80% of responses on the THC-appropriate lever.
     The ED<sub>50</sub> (the dose at which the compound produces 50% of the maximum effect) is calculated to determine potency.[1]

### In Vivo Locomotor Activity in Rats (for MDA-19)

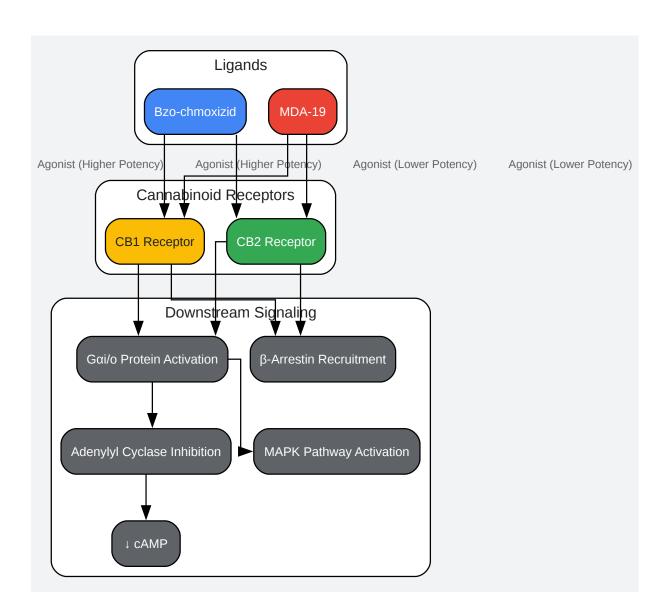
- Objective: To assess the effect of the compound on spontaneous movement.
- Procedure:
  - Rats are placed in an open-field apparatus equipped with infrared beams to automatically record movement.
  - Animals are allowed to acclimate to the apparatus for a set period.



 MDA-19 or vehicle is administered, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration.

## **Mandatory Visualization**

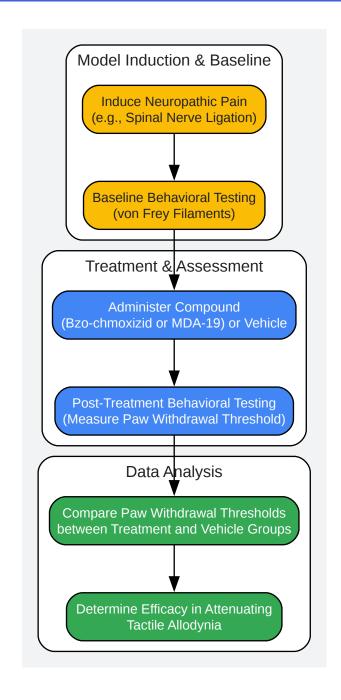
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.



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Caption: Simplified signaling pathway for **Bzo-chmoxizid** and MDA-19 at CB1 and CB2 receptors.





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## References



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